![molecular formula C22H22ClN5O4S B2800781 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1111054-96-6](/img/structure/B2800781.png)
2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN5O4S and its molecular weight is 487.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a novel chemical entity belonging to the class of triazoloquinazoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The unique structural characteristics contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C22H22ClN5O2S with a molecular weight of approximately 455.96 g/mol. The presence of functional groups such as thioamide and chloro substituents enhances its reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | C22H22ClN5O2S |
Molecular Weight | 455.96 g/mol |
Purity | ≥95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated significant inhibition of Polo-like Kinase 1 (Plk1), which is crucial for cell cycle regulation and is often overexpressed in various cancers. The inhibition of Plk1 leads to mitotic arrest and subsequent apoptotic cell death in cancer cells such as HeLa and L363 lines .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Kinases : The compound's structure allows it to interact with specific kinase domains, particularly Plk1.
- Induction of Apoptosis : By blocking Plk1 activity, the compound can trigger programmed cell death pathways in cancerous cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the chemical structure can significantly influence the biological activity. For example:
- Substituting different groups on the quinazoline core can enhance potency against specific cancer types.
- The introduction of electron-withdrawing groups has been shown to improve binding affinity to target proteins .
Case Studies
Case Study 1: In Vitro Evaluation
In vitro assays conducted on various cancer cell lines revealed that derivatives of the triazoloquinazoline scaffold exhibited IC50 values ranging from 0.5 µM to 10 µM against Plk1-dependent pathways. Specifically, one derivative showed an IC50 value of 4.1 µM against HeLa cells .
Case Study 2: In Vivo Studies
Preliminary in vivo studies using murine models demonstrated that compounds with similar scaffolds could significantly reduce tumor size when administered at optimal dosages. These findings suggest potential for further development into therapeutic agents for cancer treatment.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that triazoloquinazoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms include the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
Compounds within the triazoloquinazoline class have shown broad-spectrum antimicrobial activity. Studies have reported efficacy against both Gram-positive and Gram-negative bacteria as well as antifungal activity. For instance, derivatives have been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, with some exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activities. Research has indicated that it can inhibit pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases.
Case Studies
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of triazoloquinazoline derivatives for their anticancer activity. The lead compound showed IC50 values in the nanomolar range against several cancer cell lines, suggesting potent anticancer effects due to its ability to induce apoptosis through caspase activation .
- Antimicrobial Activity : In another investigation published in Pharmaceutical Biology, a derivative of this compound was tested against a panel of bacterial strains. The results indicated that it had significant antibacterial activity against multidrug-resistant strains of E. coli and Klebsiella pneumoniae, with MIC values lower than those of commonly used antibiotics .
- Anti-inflammatory Mechanism : Research published in Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory potential of related compounds. The study found that these compounds could significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, suggesting their utility in managing inflammatory conditions .
Propiedades
IUPAC Name |
2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O4S/c1-4-9-27-20(30)15-10-13(23)5-7-16(15)28-21(27)25-26-22(28)33-12-19(29)24-14-6-8-17(31-2)18(11-14)32-3/h5-8,10-11H,4,9,12H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCNPKGZPIZIMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.